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Compound of Interest

Compound Name: 4-Nitrotoluene

Cat. No.: B166481 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

differing carcinogenic profiles of two isomeric nitrotoluenes, supported by experimental data

from key toxicological studies.

The isomeric compounds ortho-nitrotoluene (o-nitrotoluene) and para-nitrotoluene (p-

nitrotoluene) are important industrial chemicals primarily used in the synthesis of dyes, rubber

chemicals, and agricultural products. Despite their structural similarities, these compounds

exhibit markedly different carcinogenic potentials. This guide provides a comprehensive

comparison of their carcinogenicity, drawing upon data from extensive studies conducted by

the National Toxicology Program (NTP) and other research institutions.

Executive Summary of Carcinogenicity
There is a significant disparity in the carcinogenic activity between o-nitrotoluene and p-

nitrotoluene. O-nitrotoluene is classified as "reasonably anticipated to be a human carcinogen"

by the National Toxicology Program (NTP) and the U.S. Environmental Protection Agency

(EPA) based on sufficient evidence from animal studies.[1][2][3] In contrast, p-nitrotoluene has

demonstrated only "equivocal" or "some evidence" of carcinogenic activity in similar studies.[4]

[5][6][7] The International Agency for Research on Cancer (IARC) places p-nitrotoluene in

Group 3, "not classifiable as to its carcinogenicity to humans."[8][9] This difference in

carcinogenic potential is largely attributed to variations in their metabolic activation to genotoxic

metabolites.[4][5]
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Carcinogenicity Classification
Compound Agency Classification

o-Nitrotoluene NTP
Reasonably anticipated to be a

human carcinogen[1][2]

EPA
Reasonably anticipated to be a

human carcinogen[3]

p-Nitrotoluene IARC

Group 3: Not classifiable as to

its carcinogenicity to

humans[8][9]

NTP
Equivocal evidence of

carcinogenic activity[4][6][7]

Comparative Carcinogenicity in Animal Studies
Long-term bioassays in F344/N rats and B6C3F1 mice have been instrumental in elucidating

the carcinogenic potential of these isomers. The following tables summarize the key findings

from these studies.

o-Nitrotoluene: Summary of Carcinogenic Findings in a
2-Year Feed Study[4][10][11]
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Species Sex Target Organ(s) Neoplasm(s)

Rat Male

Mesothelium, Skin,

Mammary Gland,

Liver, Lung

Malignant

Mesothelioma,

Subcutaneous

Fibroma/Fibrosarcom

a, Fibroadenoma,

Hepatocellular

Adenoma/Carcinoma,

Alveolar/Bronchiolar

Adenoma/Carcinoma

Female
Mammary Gland,

Skin, Liver

Fibroadenoma,

Subcutaneous

Fibroma,

Hepatocellular

Adenoma

Mouse Male
Blood Vessels, Large

Intestine

Hemangiosarcoma,

Carcinoma (Cecum)

Female
Blood Vessels, Liver,

Large Intestine

Hemangiosarcoma,

Hepatocellular

Adenoma/Carcinoma,

Carcinoma (Cecum)

p-Nitrotoluene: Summary of Carcinogenic Findings in a
2-Year Feed Study[4][6][7]
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Species Sex
Target
Organ(s)

Neoplasm(s)
Level of
Evidence

Rat Male Skin

Subcutaneous

Fibroma/Sarcom

a

Equivocal

Female Clitoral Gland
Adenoma/Carcin

oma
Some Evidence

Mouse Male Lung

Alveolar/Bronchi

olar

Adenoma/Carcin

oma

Equivocal

Female - - No Evidence

Experimental Protocols
The primary evidence for the carcinogenicity of o-nitrotoluene and p-nitrotoluene comes from 2-

year feed studies conducted by the National Toxicology Program.

NTP 2-Year Feed Bioassay Protocol
Test Animals: Male and female F344/N rats and B6C3F1 mice.

Administration: The respective nitrotoluene isomer was mixed into the standard animal feed

at various concentrations.

Dose Levels:

o-Nitrotoluene (Rats): 0, 625, 1,250, or 2,000 ppm (equivalent to approximately 0, 25, 50,

or 90 mg/kg body weight/day for males and 0, 30, 60, or 100 mg/kg/day for females).[4][5]

o-Nitrotoluene (Mice): 0, 625, 1,250, or 2,500 ppm (equivalent to approximately 0, 150,

320, or 700 mg/kg/day).[4][5]

p-Nitrotoluene (Rats): 0, 1,250, 2,500, or 5,000 ppm (equivalent to average daily doses of

approximately 55, 110, or 240 mg/kg for males and 60, 125, or 265 mg/kg for females).[6]
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p-Nitrotoluene (Mice): 0, 1,250, 2,500, or 5,000 ppm.[7]

Duration: Up to 105 weeks.

Observations: Animals were monitored for clinical signs of toxicity, and body weights were

recorded regularly.

Pathology: At the end of the study, a complete necropsy was performed on all animals.

Tissues from over 40 sites were examined microscopically for neoplastic and non-neoplastic

lesions.

Genotoxicity and Mechanistic Insights
The disparity in carcinogenic potential between the two isomers is linked to their metabolic

pathways.

Genotoxicity Profile
Assay o-Nitrotoluene p-Nitrotoluene

Salmonella typhimurium

Mutagenicity
Not mutagenic[10] Not mutagenic[7]

Mouse Lymphoma Cell

Mutagenicity
- Positive with S9 activation[7]

Sister Chromatid Exchange

(CHO cells)
Positive[9] Positive[7]

Chromosomal Aberrations

(CHO cells)
- Positive with S9 activation[7]

In vivo Micronucleus Assay
Slight increase in male mice

(not conclusive)[1][2]
-

Unscheduled DNA Synthesis

(in vivo)

Increased in male rat

hepatocytes[1][10]

Not induced in rat

hepatocytes[9]

DNA Adduct Formation (in

vivo)
Detected in male rat liver[1] Not detected in rat liver[9]
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CHO cells: Chinese hamster ovary cells

Proposed Metabolic Activation Pathway of o-
Nitrotoluene
The carcinogenic activity of o-nitrotoluene is believed to be mediated through its metabolic

activation to reactive intermediates that can bind to DNA, leading to mutations and tumor

initiation.

Metabolic Activation of o-Nitrotoluene

o-Nitrotoluene

o-Aminotoluene
(o-Toluidine)

Reduction

o-Nitrosobenzyl Alcohol
Hydroxylation

o-Aminobenzyl Alcohol
Hydroxylation Reactive Electrophilic

Intermediate
Activation

DNA Adducts Mutations Tumor Formation

Click to download full resolution via product page

Proposed metabolic activation of o-nitrotoluene.

Conclusion
The available experimental data clearly indicate that o-nitrotoluene is a multi-species, multi-site

carcinogen, while p-nitrotoluene exhibits significantly lower carcinogenic potential. This

distinction is critical for risk assessment and the development of safety protocols for individuals

potentially exposed to these chemicals in research and industrial settings. The differences in

their metabolism and subsequent genotoxic effects are key determinants of their divergent

carcinogenic profiles. Researchers and drug development professionals should exercise

greater caution when handling o-nitrotoluene due to its established carcinogenic hazard.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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